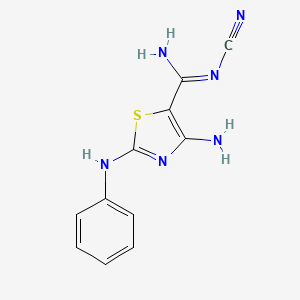
4-Amino-N-cyano-2-(phenylamino)thiazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-cyano-2-(phenylamino)thiazole-5-carboximidamide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyano-2-(phenylamino)thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by the introduction of a cyano group and subsequent functionalization to form the carboximidamide moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyano-2-(phenylamino)thiazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-N-cyano-2-(phenylamino)thiazole-5-carboximidamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on their specific modifications and targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Amino-N-cyano-2-(phenylamino)thiazole-5-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and its substituents can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(phenylamino)thiazole-5-carboxamide
- 4-Amino-2-(phenylamino)thiazole-5-carboxylic acid
- 4-Amino-2-(phenylamino)thiazole-5-carboxylate
Uniqueness
Compared to these similar compounds, 4-Amino-N-cyano-2-(phenylamino)thiazole-5-carboximidamide is unique due to the presence of the cyano group and the carboximidamide moiety. These functional groups confer distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N6S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
4-amino-2-anilino-N'-cyano-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C11H10N6S/c12-6-15-9(13)8-10(14)17-11(18-8)16-7-4-2-1-3-5-7/h1-5H,14H2,(H2,13,15)(H,16,17) |
InChI Key |
OCAIUSXYDOHYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)C(=NC#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8E)-2-amino-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11105307.png)
![methyl 4-({[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11105321.png)
![N-{4-[(1E)-1-{2-[(1-hydroxycyclohexyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11105322.png)
![6-Amino-3-tert-butyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11105337.png)

![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide](/img/structure/B11105346.png)

![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11105349.png)
![N-({N'-[(1E)-1-(4-Fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11105356.png)

![Methyl 4-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)oxy]benzoate](/img/structure/B11105366.png)
![3'-Amino-5'-methyl-4',7'-dihydrospiro[1,3-dioxolane-2,1'-isoindole]-3a',7a'-dicarbonitrile](/img/structure/B11105378.png)
![4-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)benzenesulfonamide](/img/structure/B11105381.png)
